Isolongifolene
Description
Contextualization within Sesquiterpene Chemistry
Isolongifolene (B72527) is classified as a tricyclic sesquiterpene, a subgroup of terpenes composed of three isoprene (B109036) units, giving it the characteristic molecular formula C₁₅H₂₄. cymitquimica.com It is an isomer of another well-known sesquiterpene, longifolene (B8805489), which is a major component of the essential oil from certain pine species. eybna.comgoogle.comwikipedia.org The relationship between these two compounds is a cornerstone of its chemistry; this compound is famously produced via the acid-catalyzed rearrangement of longifolene. nih.govresearchgate.net This isomerization is a classic example of a Wagner-Meerwein rearrangement in terpene chemistry.
While longifolene is readily available from natural sources like Indian turpentine (B1165885) oil, this compound is found naturally in smaller quantities in organisms such as some liverworts and the plant Murraya koenigii. medchemexpress.comnih.govscialert.net The biosynthesis of longifolene is understood to proceed from farnesyl pyrophosphate through a complex cyclization cascade. wikipedia.orgresearchgate.net Although the exact biosynthetic pathway to this compound in nature is not fully elucidated, it is believed to be closely linked, potentially arising from a similar enzymatic rearrangement of a longifolene-like intermediate. nih.govresearchgate.net
Historical Trajectory of Research on this compound
The scientific history of this compound is deeply connected to the study of its parent isomer, longifolene. In 1960, U. R. Nayak and Sukh Dev first reported the preparation of this compound through the hydration of longifolene using a mixture of acetic acid and sulfuric acid. google.comdntb.gov.ua This acid-catalyzed rearrangement became a focal point of research, with numerous studies dedicated to improving the process. Over the years, a variety of catalysts have been explored to optimize the isomerization, including boron trifluoride etherate, bromoacetic acid, Amberlyst-15 ion-exchange resins, and various solid acid catalysts like montmorillonite (B579905) clay and nanocrystalline sulfated zirconia. google.comgoogle.comwordpress.com
The structural elucidation of this compound was another significant chapter, with key contributions from Dev and his collaborators in the 1960s and 1970s. dntb.gov.uadtic.milsci-hub.se Following the determination of its complex, bridged structure, this compound became an attractive target for total synthesis. cdnsciencepub.com Early syntheses were often lengthy and complex. researchgate.net However, the quest for more efficient routes has continued into the 21st century, culminating in highly streamlined approaches. A notable recent achievement is a four-step total synthesis that utilizes a biomimetic cyclization cascade, mimicking nature's elegant efficiency. nih.govresearchgate.net The mechanism of the rearrangement from longifolene to this compound has also been a subject of detailed mechanistic studies, including isotopic labeling experiments to trace the intricate skeletal reorganization. sci-hub.se
Significance as a Research Target: Natural Product and Synthetic Challenge
This compound holds significance in chemical research for two primary reasons: its value as a natural product and its standing as a formidable synthetic challenge.
As a natural product, this compound and its derivatives are of considerable interest. oup.com The compound itself and its oxygenated derivatives, such as Isolongifolanone (B1589518) and Isolongifolenone, possess distinctive woody and amber-like scents, making them valuable ingredients in the fragrance and cosmetics industries for use in perfumes, detergents, and other scented products. eybna.comoup.comlinxingpinechem.comgoogle.comforeverest.net Beyond its aromatic properties, this compound has been shown to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. htppl.co.inscialert.net This has spurred research into its potential therapeutic applications. htppl.co.inmedchemexpress.com
The construction of this compound's intricate and strained tricyclic framework presents a significant synthetic challenge that has long intrigued organic chemists. nih.govresearchgate.net The molecule's bridged structure, containing multiple stereocenters and quaternary carbons, makes it a difficult target to assemble from simple precursors. nih.gov While the isomerization of the more abundant longifolene is a common route, achieving high yield and selectivity remains a key objective. google.comcsmcri.res.in The pursuit of novel and efficient total syntheses of this compound serves as a benchmark for developing new synthetic strategies and methods. nih.govcdnsciencepub.comorganicchemistrydata.org These efforts not only provide access to the compound and its derivatives for further study but also push the boundaries of modern synthetic organic chemistry. chemrxiv.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |
InChI |
InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3 |
InChI Key |
CQUAYTJDLQBXCQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C |
Canonical SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C |
Origin of Product |
United States |
Natural Abundance and Biogeochemical Distribution
Isolation from Botanical and Mycological Sources
Isolongifolene (B72527) has been identified as a constituent of various plant and fungal species, often as a component of their essential oils.
The essential oils of numerous plants have been found to contain this compound, contributing to their characteristic aroma and potential biological activities.
Murraya koenigii : Commonly known as the curry leaf tree, Murraya koenigii is a plant whose leaves are rich in essential oils. This compound has been identified as a tricyclic sesquiterpene present in the essential oil of this plant. mdpi.commedchemexpress.cometflin.com Studies have highlighted the presence of various bioactive compounds in M. koenigii, with this compound being among them. ijsdr.orgbiomedpharmajournal.org
Stachys species : The genus Stachys comprises a wide variety of plants, and the essential oils of several species have been analyzed for their chemical composition. This compound has been detected in the essential oil of Stachys discolor subsp. mazandarana, albeit as a minor component with a relative percentage of 1.73%. tums.ac.irkne-publishing.com Other related compounds, such as (-)-isolongifolol, have also been derived from Stachys species.
Podocarpus species : The essential oils derived from plants of the Podocarpus genus have been found to contain a significant percentage of sesquiterpene hydrocarbons. nih.gov While specific quantitative data for this compound in all Podocarpus species is not extensively detailed in the provided search results, the general prevalence of sesquiterpenes suggests its potential presence.
Table 1: Presence of this compound in Select Plant Essential Oils
| Botanical Source | Family | Plant Part | Percentage of this compound in Essential Oil |
| Murraya koenigii | Rutaceae | Leaves | Present mdpi.commedchemexpress.cometflin.com |
| Stachys discolor subsp. mazandarana | Lamiaceae | Flowering aerial parts | 1.73% tums.ac.irkne-publishing.com |
Data may vary based on geographical location, harvesting time, and extraction method.
This compound has been known for a long time to exist in some liverworts. nih.gov These non-vascular plants are known to produce a diverse array of secondary metabolites, including various terpenoids. researchgate.netecnu.edu.cn While the enantiomer of longifolene (B8805489) commonly found in higher plants is (+)-longifolene, the other enantiomer, (−)-longifolene, is found in small amounts in certain fungi and liverworts. wikipedia.org The biosynthesis of this compound in these organisms is an area of ongoing research. nih.gov
Environmental and Ecological Relevance
The presence of this compound and its derivatives in the environment has several ecological implications.
Role in Plant Defense : Essential oils containing terpenes like this compound often play a role in protecting plants from herbivores and pathogens. researchgate.netnih.gov For instance, a derivative of this compound, isolongifolenone, has been shown to be an effective repellent against mosquitoes and ticks. researchgate.netoup.com This suggests a potential defensive function for this compound in the plants that produce it.
Allelopathy : Some plant-produced compounds can influence the growth of neighboring plants, a phenomenon known as allelopathy. While the direct allelopathic effects of this compound are not extensively documented in the provided results, the release of secondary metabolites like terpenes into the soil can impact plant-plant interactions. researchgate.net
Biopesticides : The repellent properties of isolongifolenone highlight the potential for using naturally derived compounds in sustainable agriculture. oup.com The increasing demand for eco-friendly agrochemicals could drive further research into the applications of this compound and related compounds as biopesticides. dataintelo.com
Atmospheric Chemistry : Volatile organic compounds (VOCs) emitted by plants, including terpenes, can participate in atmospheric chemical reactions, influencing air quality and climate. The contribution of this compound to these processes would depend on its volatility and emission rates from various plant sources.
Biosynthetic Hypotheses and Pathways
Proposed Mechanistic Relationship to Longifolene (B8805489) Biosynthesis
The biosynthesis of isolongifolene (B72527) is closely linked to that of its isomer, longifolene. The prevailing hypothesis is based on the known chemical relationship between these two compounds. In laboratory settings, longifolene undergoes a facile acid-catalyzed rearrangement to produce this compound as the primary product. nih.govresearchgate.net This known chemical transformation suggests a potential parallel in nature, where the biosynthesis of this compound could occur via a similar rearrangement from a longifolene precursor, possibly mediated by a specific enzyme. nih.gov
Nature accesses the longifolene skeleton directly from the linear precursor farnesyl pyrophosphate through a complex cyclization and rearrangement cascade catalyzed by the enzyme longifolene synthase. nih.govresearchgate.netnih.gov While the biosynthesis of longifolene is established, the specific enzymatic pathway to this compound remains unknown. nih.govresearchgate.net It is theorized that a related mechanism could be active in the natural enzymes of organisms that produce this compound, such as certain liverworts. nih.gov
Farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, is the universal precursor for the biosynthesis of all sesquiterpenes, a diverse class of thousands of compounds that includes longifolene and this compound. wikipedia.orgbritannica.comtaylorandfrancis.com FPP is synthesized in the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway through the sequential head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP). taylorandfrancis.commdpi.commdpi.com This process is catalyzed by FPP synthase (FPPS). mdpi.comuniprot.org
The initiation of sesquiterpene synthesis occurs when a class of enzymes known as terpene synthases, or cyclases, catalyzes the removal of the diphosphate (B83284) group from FPP. mdpi.combioinformatics.nl This generates a reactive carbocation, which serves as the starting point for a cascade of complex chemical reactions leading to the vast array of cyclic sesquiterpene skeletons. mdpi.com
The formation of complex polycyclic sesquiterpenes from the linear FPP precursor is a hallmark of terpene biosynthesis, characterized by intricate enzymatic cyclization cascades. nih.gov These reactions are catalyzed by sesquiterpene synthases (STSs), which are able to form a wide variety of structures from a single substrate. researchgate.netbioinformatics.nl
The process begins with the ionization of FPP to form an initial carbocation. mdpi.com This unstable intermediate is then guided by the enzyme's active site through a series of highly controlled intramolecular reactions. bioinformatics.nlmpg.de This cascade can involve electrophilic attacks of the carbocation on the molecule's own double bonds to form rings, followed by skeletal rearrangements, hydride shifts, and methyl shifts. mdpi.combioinformatics.nlresearchgate.net The cascade is terminated, often by deprotonation or quenching with water, to yield the final, stable sesquiterpene product. bioinformatics.nlmpg.de The biosynthesis of longifolene from FPP is a well-documented example of such a cationic polycyclization cascade. nih.govwikipedia.org
Investigation of Biosynthetic Pathways for this compound (Current Unknown Status)
Despite being a known natural product found in organisms like liverworts, the specific biosynthetic pathway for this compound has not yet been elucidated. nih.govresearchgate.net Researchers have not identified a specific "this compound synthase" enzyme responsible for its direct creation from FPP. nih.gov The current understanding remains hypothetical, largely based on its relationship to longifolene.
Recent research has explored potential mechanisms through theoretical and biomimetic studies. Density Functional Theory (DFT) calculations and ¹³C-labelling experiments have been used to investigate the cyclization/rearrangement cascade. nih.gov These studies suggest that cyclofarnesyl pyrophosphate could be a key intermediate in a plausible biosynthetic pathway to this compound, a mechanism that may also be relevant for natural enzymes. nih.gov However, this proposed pathway remains to be confirmed through in vivo enzymatic studies.
Biomimetic Approaches to Terpene Cyclizations
Inspired by nature's elegant efficiency, synthetic chemists have developed biomimetic approaches to mimic terpene cyclizations in the laboratory without using enzymes. nih.govnih.govresearchgate.net These methods aim to replicate the cationic cascade reactions that form complex terpene skeletons from simple, linear precursors. nih.govucdavis.edu
One approach involves the use of superacids to induce the cyclization of polyene substrates. nih.gov A more recent and highly successful strategy utilizes a self-assembled supramolecular catalyst, specifically a hexameric resorcin bioinformatics.nlarene capsule. nih.govnih.govspringernature.com This capsule functions as an artificial enzyme, creating a protected nano-sized cavity that can stabilize the highly reactive cationic intermediates formed during the reaction. nih.govresearchgate.net This catalytic system has been successfully employed to achieve the tail-to-head terpene (THT) cyclization, enabling the efficient, multi-step synthesis of complex natural products. nih.gov Notably, a four-step synthesis of this compound has been achieved using this biomimetic capsule catalysis as the key step. nih.gov These synthetic schemes are valuable not only for producing complex molecules but also for testing hypotheses about the biogenetic processes that may occur in living systems. nih.gov
Chemical Synthesis Strategies and Methodologies
Total Synthesis Approaches
Total synthesis provides a pathway to isolongifolene (B72527) and its analogs from non-terpenoid starting materials, offering flexibility in structural modification. Key strategies have focused on efficiently constructing the complex bridged-ring system.
Nature synthesizes complex terpenes like longifolene (B8805489) from the linear precursor farnesyl pyrophosphate through enzymatic cyclization cascade reactions. nih.govresearchgate.net Inspired by this efficiency, researchers have developed biomimetic approaches. A notable strategy involves a "tail-to-head" (TH) terpene cyclization catalyzed by a man-made system. nih.govresearchgate.netrsc.org
A hexameric resorcinarene (B1253557) capsule, which self-assembles in apolar solvents, acts as an artificial enzyme mimic. researchgate.net This capsule can stabilize cationic intermediates and transition states through cation-π interactions within its confined space, facilitating complex cyclization cascades that are otherwise difficult to control in bulk solution. researchgate.netrsc.org In this strategy, a precursor like cyclofarnesyl acetate (B1210297) (cycloFOAc), derived from dihydro-β-ionone, is encapsulated. rsc.org The capsule catalyst, with a cocatalyst like HCl, promotes a cyclization/rearrangement cascade, forming four C-C bonds and two quaternary carbon centers in a single step to yield this compound. nih.gov This method represents a significant advancement, mimicking the elegance of natural terpene cyclases. nih.govresearchgate.net
Another effective total synthesis route involves an aryl-participated intramolecular cyclization of a diazoketone. umich.edusemanticscholar.org This strategy was successfully employed in a facile total synthesis of (±)-isolongifolene. semanticscholar.org
The synthesis commences with the preparation of an appropriately substituted indane derivative. semanticscholar.org This intermediate is then converted into a diazomethyl ketone. semanticscholar.org The key step is the intramolecular cyclization of this diazoketone, which is effected by treatment with trifluoroacetic acid. semanticscholar.org This acid-mediated reaction proceeds via aryl participation to generate a bridged tricyclic dienedione intermediate. semanticscholar.org The construction of the core tricyclic framework of this compound is thus achieved. semanticscholar.org Subsequent transformations, including a regioselective conjugate addition of lithium dimethylcuprate and removal of two carbonyl groups, complete the synthesis of this compound. semanticscholar.org
The development of a single-step, solvent-free catalytic process for isomerizing longifolene to this compound using a reusable solid acid catalyst has also been scaled up to a 1 kg batch reactor, demonstrating its potential for industrial application. csmcri.res.in
| Synthetic Strategy | Key Features | Number of Steps | Overall Yield | Scalability Notes |
| Capsule-Catalyzed Cyclization | Biomimetic tail-to-head cyclization; forms 4 C-C bonds in one step. nih.gov | 4 | 11% | Scalable sequence demonstrated with preparatively useful yields. nih.govrsc.orgresearchgate.net |
| Aryl-Participated Diazoketone Cyclization | Key intramolecular cyclization of a diazoketone to form the tricyclic core. semanticscholar.org | >10 | Not specified in provided context | Focus on novel route, scalability not detailed. semanticscholar.org |
| Isomerization via Heterogeneous Catalysis | Single-step, solvent-free isomerization of longifolene. csmcri.res.in | 1 (from longifolene) | >90% conversion | Successfully scaled to 1 kg batch reactor. csmcri.res.in |
Isomerization and Partial Synthesis from Precursors
The most direct and commercially utilized route to this compound is the acid-catalyzed rearrangement of its readily available isomer, longifolene. nih.govresearchgate.net Longifolene is a major constituent (5-7%) of Indian turpentine (B1165885) oil from the Chir pine (Pinus longifolia), making it an abundant and inexpensive starting material. google.comresearchgate.net
The facile acid-catalyzed rearrangement of longifolene to produce this compound is a well-established transformation. nih.govresearchgate.netingentaconnect.com This Wagner-Meerwein type rearrangement has been accomplished using a variety of acid catalysts.
Early methods employed mineral acids like sulfuric acid in combination with acetic acid and dioxane. google.comsphinxsai.com While effective, these homogeneous systems often require complex workup procedures to separate the product from the acid and can generate significant waste. csmcri.res.ingoogle.com Other reported homogeneous catalysts include boron trifluoride etherate and bromoacetic acid. google.comsphinxsai.com The use of such corrosive and hazardous liquid acids presents handling and disposal challenges. csmcri.res.ingoogle.com
To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts for the isomerization of longifolene. These heterogeneous catalysts are generally more environmentally friendly, easily separable from the reaction mixture, and often reusable. csmcri.res.in
A variety of solid acids have proven effective:
Acid-Treated Silica (B1680970) Gel : This was one of the earlier heterogeneous catalysts used for the synthesis of this compound from longifolene. google.comsphinxsai.com However, a major drawback is the potential for the acid to leach from the silica support during prolonged use, reducing the catalyst's stability and reusability. google.compatsnap.com
Ion Exchange Resins : Various ion exchange resins have been employed. Amberlyst-15 was reported to give a 95% yield of this compound, though the reaction requires 36 hours at 95°C. google.com These resins can suffer from poor thermal stability and swelling with extended use. google.comgoogleapis.com Other resins like Indion-140 and D113 macroporous cation exchange resin have also been used to catalyze the isomerization. sphinxsai.comgoogle.com
Clays (B1170129) and Zeolites : Acid-activated clays such as montmorillonite (B579905) K10 have shown high conversion (>90%) and 100% selectivity for this compound at 120°C. google.comsphinxsai.com However, natural clays can have impurities and variable acidity, making results difficult to reproduce. google.comgoogleapis.com
Heteropoly Acids : Silica-supported phosphotungstic acid (H₃PW₁₂O₄₀), a strong Keggin-type heteropoly acid, is an efficient catalyst for the solvent-free isomerization of longifolene to this compound at 80-100°C. researchgate.net These catalysts exhibit higher activity than many conventional solid acids and can be recovered and reused. researchgate.net
Sulfated Zirconia : Nano-crystalline sulfated zirconia has been developed as a solid superacid catalyst for this reaction. google.comwordpress.com It demonstrates very high activity (>90% conversion) and 100% selectivity for this compound under solvent-free conditions and can be easily separated and reused. csmcri.res.ingoogle.compatsnap.com
| Catalyst Type | Example(s) | Reported Conditions/Results | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄/Acetic Acid, BF₃·OEt₂ | Effective rearrangement. google.comsphinxsai.com | Well-established method. nih.gov | Corrosive, hazardous, difficult separation, waste generation. csmcri.res.ingoogle.com |
| Acid-Treated Support | Acid-Treated Silica Gel | Synthesis of this compound demonstrated. google.comsphinxsai.com | Heterogeneous, easier separation than liquid acids. | Acid leaching, poor catalyst stability. google.compatsnap.com |
| Ion Exchange Resin | Amberlyst-15, Indion 140, D113 | 95% yield with Amberlyst-15 (36h, 95°C). google.com | Catalyst is solid and separable. | Poor thermal stability, swelling, long reaction times. google.comgoogleapis.com |
| Heteropoly Acid | H₃PW₁₂O₄₀ on Silica | High turnover numbers, solvent-free, 80-100°C. researchgate.net | High activity, reusable, environmentally friendly. researchgate.net | Not specified in provided context. |
| Sulfated Zirconia | Nano-crystalline SZ | >90% conversion, 100% selectivity, solvent-free. google.compatsnap.com | High activity and selectivity, reusable, eco-friendly. csmcri.res.inpatsnap.com | Requires specific catalyst synthesis. google.comgoogle.com |
Chemoenzymatic and Microbial Biotransformation Routes
The synthesis of complex organic molecules like this compound through traditional chemical methods can be challenging, often requiring multiple steps, harsh reaction conditions, and leading to the formation of undesirable byproducts. In contrast, chemoenzymatic and microbial biotransformation routes offer a more sustainable and efficient alternative. These methods leverage the inherent selectivity of biological systems, such as whole microbial cells or isolated enzymes, to catalyze specific chemical modifications on a substrate. Microbial transformations are particularly advantageous as they are characterized by their versatility, efficiency, and high degree of regio-, chemo-, and enantioselectivity. asm.org These processes occur under mild, environmentally friendly conditions, aligning with the principles of green chemistry. asm.org The use of microorganisms like fungi and bacteria to functionalize xenobiotic compounds, including sesquiterpenes, can lead to the production of novel derivatives with potentially enhanced biological activities. asm.org
Stereoselective Conversions Utilizing Fungal and Bacterial Enzymes
The enzymatic machinery of fungi and bacteria is a powerful tool for the stereoselective functionalization of complex molecules like this compound. These microorganisms produce a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can introduce hydroxyl groups and other functionalities at specific positions on the terpene scaffold, a task that is often difficult to achieve through conventional chemical synthesis. mdpi.comnsc.ru This high degree of selectivity allows for the targeted production of specific isomers of this compound derivatives.
Fungal Biotransformations:
Fungi have been extensively studied for their ability to biotransform sesquiterpenes. asm.orgnih.gov Several fungal species have demonstrated the capacity to stereoselectively hydroxylate and oxidize this compound and its derivatives.
A notable example is the biotransformation of (-)-isolongifolene by the fungus Glomerella cingulata. mdpi.comimrpress.comresearchgate.netnih.gov Incubation of (-)-isolongifolene with G. cingulata resulted in the conversion to three main products: (-)-isolongifolen-9-one (B1255602), (-)-(2S)-13-hydroxy-isolongifolen-9-one, and (-)-(4R)-4-hydroxy-isolongifolen-9-one. imrpress.comresearchgate.net The conversion rates were reported to be 60%, 25%, and 15%, respectively. imrpress.comresearchgate.net
Similarly, the microbial transformation of (+)-isolongifolen-4-one using various fungi has been explored. dntb.gov.ua These transformations yielded several novel hydroxylated derivatives, including (7R)-12-hydroxyisolongifolen-4-one, (7S)-13-hydroxyisolongifolen-4-one, (11R)-11-hydroxyisolongifolen-4-one, (10R)-10-hydroxyisolongifolen-4-one, and (9R)-9-hydroxyisolongifolen-4-one. dntb.gov.ua The fungus Rhizopus stolonifer has also been utilized in the biotransformation of related sesquiterpenoids, indicating its potential for modifying the this compound skeleton.
The table below summarizes the findings from the fungal biotransformation of this compound derivatives.
Fungal Biotransformation of this compound Derivatives
| Substrate | Microorganism | Product(s) | Conversion Rate (%) |
|---|---|---|---|
| (-)-Isolongifolene | Glomerella cingulata | (-)-Isolongifolen-9-one | 60 |
| (-)-(2S)-13-Hydroxy-isolongifolen-9-one | 25 | ||
| (-)-(4R)-4-Hydroxy-isolongifolen-9-one | 15 | ||
| (+)-Isolongifolen-4-one | Various Fungi | (7R)-12-Hydroxyisolongifolen-4-one | Not Specified |
| (7S)-13-Hydroxyisolongifolen-4-one | Not Specified | ||
| (11R)-11-Hydroxyisolongifolen-4-one | Not Specified | ||
| (10R)-10-Hydroxyisolongifolen-4-one | Not Specified |
Bacterial Biotransformations:
While fungal systems have been more extensively documented for this compound biotransformation, bacterial enzymes also represent a promising avenue for stereoselective conversions. Bacteria, such as those from the genera Rhodococcus and Bacillus, are known to possess a wide range of enzymes, including cytochrome P450s, capable of transforming various terpenoids. nih.govresearchgate.net These bacterial systems are recognized for their ability to perform regio- and stereoselective hydroxylations on complex organic molecules. nih.gov
For instance, species like Rhodococcus rhodochrous have been shown to biotransform other monoterpenoids and diterpenoids, indicating their potential catalytic activity towards sesquiterpenes like this compound. nih.govresearchgate.net Similarly, Bacillus species are known to produce a variety of enzymes that can catalyze specific modifications on terpene skeletons. However, specific studies detailing the direct stereoselective conversion of this compound or its immediate derivatives by bacterial enzymes are not extensively reported in the current scientific literature. The known capabilities of bacterial P450 enzymes in hydroxylating other sesquiterpenes suggest that they could be valuable biocatalysts for generating novel this compound derivatives, warranting further investigation in this area.
Chemical Reactivity, Transformation, and Derivative Synthesis
Oxidation Reactions
The oxidation of isolongifolene (B72527) is a key transformation, primarily targeting the exocyclic double bond to produce ketones, which are valuable in the fragrance industry.
The synthesis of isolongifolenone, also referred to as isolongifolanone (B1589518), from this compound can be achieved through various oxidative methods. researchgate.netnih.govciac.jl.cn One common approach involves the use of hydrogen peroxide in the presence of formic acid. foreverest.net Another method utilizes sodium dichromate in acetic acid to oxidize this compound, yielding a mixture of saturated and unsaturated ketones. foreverest.net Furthermore, allylic oxidation of this compound can produce the natural product isolongifolenone. nih.gov The use of cobalt-containing MCM-41 as a heterogeneous catalyst in the liquid phase aerobic oxidation of this compound under mild, solvent-free conditions has been shown to produce isolongifolen-9-one with high selectivity. researchgate.net A chemoenzymatic method employing an Fe-chelate and ferric-chelate reductase has also been developed for the oxidation of (−)-isolongifolene, yielding (−)-isolongifolenone as the major product. tandfonline.com
The ozonolysis of alkenes is a well-established method for cleaving double bonds to form carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, ozonolysis would be expected to cleave the exocyclic double bond, leading to the formation of a ketone. The reaction proceeds through a primary ozonide intermediate, which then rearranges to a Criegee intermediate and a carbonyl compound. organic-chemistry.orgresearchgate.netnih.gov
Below is an interactive data table summarizing various oxidizing agents and the resulting products from the oxidation of this compound.
| Oxidizing Agent | Product(s) |
| Hydrogen Peroxide / Formic Acid | Isolongifolanone |
| Sodium Dichromate / Acetic Acid | Saturated and Unsaturated Ketones |
| Cobalt-containing MCM-41 / O₂ | Isolongifolen-9-one |
| Fe-chelate / Ferric-chelate Reductase | (−)-Isolongifolenone |
| Ozone (O₃) | Ketone (via ozonolysis) |
| Chromium trioxide - dipyridine complex | α,β-unsaturated ketone |
| tert-Butyl hydroperoxide / Cr(CO)₆ | α,β-unsaturated ketones |
The mechanism of oxidation varies with the chosen reagent. For instance, oxidation with chromium-based reagents can proceed via an allylic oxidation pathway. cdnsciencepub.com This involves the formation of a chromate ester, followed by the abstraction of a proton from the allylic position to yield the corresponding α,β-unsaturated ketone.
In ozonolysis, ozone adds across the double bond to form an unstable primary ozonide (molozonide). organic-chemistry.orgresearchgate.net This intermediate rapidly rearranges to a more stable secondary ozonide, which is then cleaved under reductive or oxidative workup to yield carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org The Criegee mechanism describes the formation of a carbonyl oxide (Criegee intermediate) and a carbonyl compound from the decomposition of the primary ozonide. organic-chemistry.org
Epoxidation Reactions and Subsequent Rearrangements
The epoxidation of the double bond in this compound provides a gateway to a variety of rearranged products with interesting molecular architectures.
This compound can be converted to this compound epoxide through reaction with peracids, such as peracetic acid. google.comsphinxsai.com This reaction is a standard method for the epoxidation of alkenes. The epoxide itself has found use as a fragrance ingredient. thegoodscentscompany.com A convenient synthesis of this compound epoxide has been reported using fluorous phase chemistry.
This compound epoxide undergoes novel rearrangements when treated with acids or active adsorbents like alumina (B75360) (Al₂O₃) or silica (B1680970) gel (SiO₂-gel). researchgate.netsphinxsai.com These rearrangements can lead to the formation of saturated ketones, such as 8-oxo-7-β-H-isolongifolane, which possesses a desirable woody odor for perfumery. sphinxsai.com The reaction of this compound epoxide with 1% HCl in chloroform (B151607) has been shown to produce 8-oxoisolongifolane and an olefinic secondary alcohol. sphinxsai.com The use of solid acids like silica gel can influence the reaction pathway, with the pH of the silica playing a crucial role in the kinetics of epoxide opening versus silica condensation. nih.govresearchgate.net The Meinwald rearrangement, a Lewis acid-catalyzed transformation of epoxides to carbonyl compounds, is a relevant pathway for these transformations. nih.gov
Functionalization and Derivatization Strategies
Beyond oxidation and epoxidation, other strategies have been employed to functionalize this compound and synthesize a range of derivatives.
Allylic substitution is a key strategy for introducing various functional groups. For example, this compound can undergo allylic oxidation to produce an alcohol, which can then be esterified to form novel this compound esters with valuable perfumery properties. google.com
The reaction of this compound with aliphatic 1,2-diols in the presence of an acid catalyst can lead to the formation of cyclic isolongifolanone-ketals, which are also valuable as odorants. google.com Furthermore, the intramolecular alkylation of α,β-unsaturated ketone derivatives of this compound has been utilized in the total synthesis of this sesquiterpenoid. cdnsciencepub.com
Esterification Reactions
While direct esterification of the olefin this compound is not a typical reaction pathway, the synthesis of isolongifolenyl esters is readily achieved through the esterification of its corresponding alcohol, isolongifolenol. This transformation is of interest in the fragrance industry, as the resulting esters often possess desirable woody odor profiles. justia.com
The process generally involves a two-step sequence starting from this compound. First, this compound is oxidized to produce isolongifolenone. justia.com Subsequently, the ketone is reduced to yield isolongifolenol. This alcohol is then subjected to esterification with various acylating agents. For instance, reactions with acyl groups containing up to five or six carbon atoms have been documented to produce fragrances. justia.com These esters are valued for their strong woody scents, reminiscent of cedryl acetate (B1210297) and vetiveryl acetate, making them suitable for perfume compositions with floral or citrus-woody characteristics. justia.com
Prins Reaction for Novel Alcohol and Ketone Derivatives
The Prins reaction provides a versatile method for the synthesis of novel alcohol and ketone derivatives from this compound. This reaction involves the electrophilic addition of an aldehyde or ketone to the double bond of this compound, typically in the presence of an acid catalyst. google.comwikipedia.orgunacademy.com The nature of the products formed depends on the specific reaction conditions. wikipedia.orgunacademy.com
In a typical application, this compound is reacted with an aldehyde, such as formaldehyde (B43269) or other aliphatic aldehydes with two to six carbon atoms, in the presence of a catalytic amount of a Prins reaction catalyst, which can be a Lewis acid or a mineral acid. google.com This reaction leads to the formation of secondary alcohols. google.com These secondary alcohols can be subsequently oxidized using conventional oxidizing agents, like chromic acid, to yield the corresponding ketones. google.com
The reaction can be carried out using formaldehyde in a carboxylic acid solvent, such as formic acid or acetic acid. google.com In this case, the initial product is an ester, which can then be saponified to yield a primary alcohol. google.com If the primary alcohol is the desired product from the outset, the carboxylic acid can be omitted. google.com These primary alcohols can also be oxidized to form the corresponding aldehydes. google.com
Table 1: Examples of Prins Reaction Conditions and Products from this compound
| Reactants | Catalyst | Solvent | Primary Product | Subsequent Transformation | Final Product |
|---|---|---|---|---|---|
| This compound, Formaldehyde | Lewis Acid/Mineral Acid | Carboxylic Acid (e.g., Acetic Acid) | Ester | Saponification | Primary Alcohol |
| This compound, Aldehyde (2-6 carbons) | Lewis Acid/Mineral Acid | - | Secondary Alcohol | Oxidation (e.g., Chromic Acid) | Ketone |
Formation of Novel Polycyclic Systems (e.g., Tetracarbocyclic Derivatives)
The rigid, polycyclic structure of this compound can be further elaborated to form even more complex ring systems. A notable example is the formation of novel tetracarbocyclic derivatives through the rearrangement of this compound epoxide. sphinxsai.com When this compound epoxide is exposed to active adsorbents such as alumina (Al₂O₃) or silica gel (SiO₂), it undergoes a novel rearrangement to yield tetracarbocyclic products. sphinxsai.comresearchgate.net This reaction highlights the potential for intramolecular cyclizations and rearrangements within the this compound framework to generate unique and complex molecular architectures.
A modern approach to constructing the polycyclic system of this compound itself involves a capsule-catalyzed cyclization. nih.gov In this method, a linear precursor, cyclofarnesyl acetate, undergoes a cyclisation-rearrangement cascade reaction within a resorcinarene (B1253557) capsule, promoted by an acid catalyst, to form the tricyclic skeleton of this compound. nih.gov This biomimetic approach demonstrates an efficient way to assemble the intricate polycyclic structure from a simple, linear substrate. nih.gov
Gas-Phase Atmospheric Reactions
Kinetics and Mechanisms of Reactions with Atmospheric Oxidants (e.g., NO₃ Radical)
This compound, as a biogenic volatile organic compound (BVOC) emitted by plants, participates in gas-phase reactions in the atmosphere that influence air quality. rsc.org One of the most important nighttime oxidants in the troposphere is the nitrate radical (NO₃). nih.gov The reaction of this compound with the NO₃ radical is a significant removal pathway for this sesquiterpene from the nighttime atmosphere. rsc.org
The kinetics of the gas-phase reaction of this compound with the NO₃ radical have been studied using the relative-rate method. rsc.org In these experiments, the decay of this compound is monitored relative to a reference compound with a known rate constant for its reaction with the NO₃ radical. rsc.org At a temperature of 298 ± 2 K and a pressure of 760 ± 10 Torr, the rate coefficient for the reaction of this compound with the NO₃ radical has been determined. rsc.org
Table 2: Rate Coefficient for the Gas-Phase Reaction of this compound with NO₃ Radical
| Temperature (K) | Pressure (Torr) | Rate Coefficient (k₁) (cm³ molecule⁻¹ s⁻¹) |
|---|
The mechanism of the reaction between the NO₃ radical and this compound is expected to proceed via the electrophilic addition of the NO₃ radical to the carbon-carbon double bond, which is the typical reaction pathway for alkenes with the nitrate radical. nih.gov This initial addition forms a nitrooxyalkyl radical, which can then undergo further reactions in the atmosphere, contributing to the formation of secondary organic aerosols and other atmospheric species. nih.gov The relatively short atmospheric lifetime of this compound is dominated by its reaction with the NO₃ radical at night. rsc.org
Advanced Analytical Methodologies in Isolongifolene Research
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which serves as a unique molecular "fingerprint." eag.comintertek.com For a molecule like isolongifolene (B72527), various spectroscopic methods are employed to probe its structure, functional groups, and atomic connectivity.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups present in a molecule. rtilab.comwikipedia.org The method works by passing infrared radiation through a sample; the molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. eag.com This absorption pattern is unique to the compound, providing a distinctive spectral fingerprint. intertek.com
In the context of this compound research, FT-IR is instrumental in confirming its structural features and identifying derivatives formed during chemical reactions. For instance, when this compound is oxidized to form this compound ketone, the appearance of a strong carbonyl (C=O) absorption peak around 1695 cm⁻¹ in the FT-IR spectrum provides clear evidence of the reaction's success. sphinxsai.com Similarly, studies involving this compound-loaded chitosan (B1678972) nanoparticles use FT-IR to confirm the successful encapsulation of the compound by observing characteristic peaks. researchgate.net For example, a stretch found at 1482 cm⁻¹ can be indicative of this compound within a cross-linked formulation. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands in this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Compound Context | Reference |
|---|---|---|---|
| Carbonyl (C=O) | ~1695 | This compound Ketone | sphinxsai.com |
| Methylene (C-H) | ~1462 | This compound Ketone (adjacent to carbonyl) | sphinxsai.com |
| Gem-dimethyl (C-H) | ~1375 | This compound Ketone | sphinxsai.com |
This table is generated based on data from studies on this compound derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules like this compound. libretexts.orgmdpi.com It is based on the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR). mdpi.comnih.gov When placed in a strong magnetic field, these nuclei absorb radio waves at specific frequencies, which are influenced by their immediate electronic environment. libretexts.org This results in a spectrum with signals corresponding to each unique atom, and their positions (chemical shifts) and splitting patterns (spin-spin coupling) reveal detailed information about the molecular framework. libretexts.orgmdpi.com
For complex sesquiterpenes, one-dimensional (1D) NMR spectra provide initial data, but two-dimensional (2D) NMR experiments are often essential for unambiguous structural assignment. researchgate.netresearchgate.net Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between adjacent protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively. This comprehensive analysis allows for the complete and definite assignment of every proton and carbon atom in the this compound structure. nih.govresearchgate.net The structure of this compound has been confirmed through comparisons of ¹H NMR spectra with literature data. zenodo.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Chemical Shift (δ) ppm | Multiplicity / Notes |
|---|---|---|
| ¹H NMR | 5.0 - 5.5 | Olefinic proton |
| ¹H NMR | 0.8 - 1.2 | Methyl protons (multiple singlets) |
| ¹³C NMR | ~140 - 150 | Olefinic carbon (quaternary) |
| ¹³C NMR | ~115 - 125 | Olefinic carbon (with H) |
Note: This table presents typical chemical shift ranges for the key structural motifs in this compound. Precise values are determined from specific experimental spectra.
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. measurlabs.com When coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it becomes a powerful tool for both quantifying and identifying components in a mixture.
Gas Chromatography-Flame Ionization Detection (GC-FID) is particularly useful for determining the purity of a known compound. sphinxsai.commeasurlabs.com In this method, the sample is vaporized and separated into its components within a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, which produces ions and generates an electrical current proportional to the amount of the substance. ufl.edunawah-scientific.comchromatographyonline.com This makes GC-FID a robust quantitative technique. It has been used to assess the purity of this compound starting materials and the composition of reaction mixtures, such as in the synthesis of this compound ketone where it can quantify the main products and byproducts. sphinxsai.com Commercial this compound is often assayed for purity (e.g., ≥98.0%) using GC. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification by coupling the separation power of GC with the detection capabilities of mass spectrometry. researchgate.netacademicjournals.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular weight of the component and a unique fragmentation pattern that serves as a chemical fingerprint. raco.catnih.gov GC-MS analysis has been used to identify this compound in various essential oils and plant extracts. researchgate.netuobabylon.edu.iq Tandem mass spectrometry (MS/MS) studies have identified a specific fragment ion tracer for this compound at a mass-to-charge ratio (m/z) of 137, which can be used for its selective detection in complex mixtures. copernicus.orgcopernicus.org
Table 3: GC-MS Fragmentation Data for this compound (C₁₅H₂₄)
| Property | Value | Source |
|---|---|---|
| Molecular Ion [M]⁺ | m/z 204 | nih.gov |
| Key Fragment Ion | m/z 137 | copernicus.orgcopernicus.org |
X-ray Diffraction (XRD) is the principal method for determining the atomic and molecular structure of a crystal. The technique relies on the scattering of X-rays by the ordered lattice of atoms within a crystalline solid, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise three-dimensional arrangement of atoms.
Chromatographic Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. shimadzu.com For a non-volatile or formulated compound like this compound, liquid chromatography is the method of choice.
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. shimadzu.comopenaccessjournals.com It is recognized for its high resolution and accuracy, making it indispensable in pharmaceutical analysis. openaccessjournals.com While GC methods are common for analyzing the volatile sesquiterpene itself, reverse-phase HPLC (RP-HPLC) is particularly suited for analyzing this compound in non-volatile formulations, such as nanoparticles. jneonatalsurg.comjneonatalsurg.com
A robust RP-HPLC method has been developed and validated for the quantification of this compound in chitosan-based nanoparticle formulations. jneonatalsurg.com Such methods are validated according to stringent guidelines to ensure specificity, precision, accuracy, and linearity. jneonatalsurg.comajol.info For example, a validated method demonstrated excellent linearity over a concentration range of 50% to 150% of the intended strength, with a correlation coefficient (R²) of 0.998 and mean recovery rates between 98.5% and 101.7%. jneonatalsurg.com
Crucially, HPLC is also used to study the in-vitro release kinetics of this compound from drug delivery systems. researchgate.net By analyzing samples drawn at various time points from a release medium, a concentration-time profile can be constructed. This data is vital for understanding how a formulation releases the active compound over time, which is a critical parameter for controlled-release applications. chromatographyonline.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetic acid |
| Acetone |
| Alloaromadendrene oxide |
| Alpha-amyrin |
| Beta-amyrin |
| Boron trifluoride etherate |
| Calarene epoxide |
| Caryophyllene |
| Caryophylline oxide |
| Chitosan |
| Cinnamaldehyde |
| Cyclothis compound |
| Ethanol |
| Ethyl acetate (B1210297) |
| Glutaraldehyde |
| Hydrogen peroxide |
| This compound |
| This compound alcohol |
| This compound epoxide |
| This compound Ketone |
| Isopropyl alcohol |
| Ledene oxide |
| Longifolene (B8805489) |
| Methanol |
| Nitrogen |
| Petroleum ether |
| Polygodial |
| Silane |
| Sodium bicarbonate |
| Sodium alginate |
| Squalene |
| TPP (Tripolyphosphate) |
| Warburganal |
Computational and Chemometric Approaches in Spectral Data Analysis
In the realm of this compound research, the complexity of spectral and chromatographic data necessitates the use of sophisticated computational and statistical methods for meaningful interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful toolkit for analyzing the large datasets generated by modern analytical instruments. These approaches allow for the identification of patterns, classification of samples, and development of predictive models, which are often not apparent from a simple inspection of the data.
Integration of Advanced Chemometric Techniques
The integration of advanced chemometric techniques with spectral data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), has become instrumental in this compound research. These multivariate analysis methods can deconstruct complex datasets to reveal underlying chemical patterns, differentiate samples based on their origin or processing, and identify key compounds responsible for these differences. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
Common chemometric methods applied in the analysis of complex volatile mixtures, such as those containing this compound and its derivatives, include unsupervised and supervised techniques. researchgate.netthermofisher.com
Principal Component Analysis (PCA): An unsupervised method used for exploring data, identifying clusters, and reducing the dimensionality of complex datasets. researchgate.netfrontiersin.orgcopernicus.org PCA transforms the original variables into a smaller set of uncorrelated variables known as principal components (PCs), which capture the maximum variance in the data. researchgate.netcopernicus.org In the context of this compound, PCA can be applied to GC-MS data to differentiate essential oils or plant extracts from various geographical locations or species based on their terpene profiles. nih.govmdpi.comresearchgate.net For instance, a PCA score plot can visually group samples, as demonstrated in the analysis of Eurycoma longifolia extracts containing 4,5,9,10-Dehydro-isolongifolene, where authentic samples were clearly segregated from commercial products. mdpi.com
Hierarchical Cluster Analysis (HCA): Another unsupervised technique often used in conjunction with PCA to visualize the similarities between samples. HCA groups samples into a dendrogram, or a tree-like diagram, based on the similarity of their chemical composition. nih.gov This method has been used to classify essential oils containing this compound derivatives, supporting the groupings observed in PCA. nih.gov
Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Projections to Latent Structures (OPLS-DA): These are supervised methods that use prior knowledge of sample classes (e.g., geographical origin, chemotype) to build a predictive model. thermofisher.com They are particularly effective at identifying the variables (i.e., specific compounds) that are most important for discriminating between the defined classes. mdpi.com OPLS-DA, an enhancement of PLS-DA, was successfully used to analyze the GC-MS dataset of tongkat ali, confirming the segregation between authentic roots and commercial preparations seen in PCA models. mdpi.com
The application of these techniques often involves pre-processing of the spectral data to remove noise and correct for instrumental variations, using methods like baseline correction, normalization, and scaling. researchgate.net The robust analysis provided by chemometrics is crucial for quality control, authentication, and understanding the chemical diversity of natural products containing this compound. labcompare.com
Table 1: Application of Chemometric Methods in the Analysis of Terpene-Containing Extracts
| Method | Type | Primary Application in this compound Research Context | Example from Literature |
|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised | Data exploration, dimensionality reduction, identification of sample clusters based on volatile profiles. | Used to segregate authentic Eurycoma longifolia root extracts (containing dehydro-isolongifolene) from commercial products based on GC-MS data. mdpi.com |
| Hierarchical Cluster Analysis (HCA) | Unsupervised | Visualizing similarities and validating clusters identified by PCA. | Applied to the chemical composition of essential oils containing this compound derivatives to create dendrograms showing sample relationships. nih.gov |
| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | Supervised | Building predictive models for sample classification and identifying discriminating compounds. | Confirmed the segregation pattern observed in the PCA model for Eurycoma longifolia extracts and identified key differentiating metabolites. mdpi.com |
Application of Micro-Sampling and Flow Injection Analysis (FIA)
Advancements in sample handling and introduction techniques have further enhanced the analytical capabilities in this compound research. These methods focus on minimizing sample volume, increasing throughput, and automating the analytical process.
Micro-Sampling Techniques: For the analysis of volatile compounds like this compound, especially when the sample amount is limited, micro-sampling techniques are invaluable. Headspace (HS) sampling, in particular, is a powerful tool for analyzing volatiles in complex matrices. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, rapid, and sensitive technique for extracting volatile and semi-volatile compounds from a sample. labster.comtaylorfrancis.com A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the analytes. The fiber is then transferred to the injector of a GC-MS for thermal desorption and analysis. nih.gov HS-SPME is advantageous as it concentrates analytes while leaving non-volatile matrix components behind, reducing contamination of the analytical system. mdpi.com It has proven effective for the qualitative and quantitative analysis of terpenes in various plant materials. taylorfrancis.com Different fiber coatings can be used to selectively target different classes of compounds, making it a versatile tool for profiling the complex terpene mixtures that include this compound. labster.com
Flow Injection Analysis (FIA): Flow Injection Analysis (FIA) is a highly automated and rapid analytical technique that involves injecting a precise volume of a sample into a continuously flowing, unsegmented carrier stream. thermofisher.com The injected sample plug mixes with the carrier stream (which can contain reagents) as it travels through a mixing coil towards a detector.
The key advantages of FIA include high sample throughput (up to hundreds of samples per hour), excellent reproducibility, reduced reagent and sample consumption, and ease of automation. researchgate.net While GC-MS is the gold standard for detailed profiling of complex mixtures containing this compound, FIA can be employed as a high-throughput screening tool for the quantitative analysis of specific target analytes or for assessing total class content.
When coupled with a detector like a mass spectrometer (FIA-MS), the technique becomes a powerful tool for rapid fingerprinting and quantification of chemicals in complex mixtures. The direct injection of a sample extract into the MS via an FIA system bypasses the time-consuming chromatographic separation, making it suitable for applications where rapid screening is a priority. For this compound research, FIA-MS could be developed for:
Rapid Quantification: Creating a method for the high-throughput quantification of this compound in a large number of samples, for example, during process optimization or quality control of fragrance formulations.
Screening: Quickly screening plant extracts for the presence of this compound or related sesquiterpenes before committing to a full GC-MS analysis.
The combination of micro-sampling techniques for sample preparation and FIA for rapid analysis represents a powerful workflow for modern natural product research, enabling faster and more efficient investigation of compounds like this compound.
Table 2: Comparison of Micro-Sampling and Injection Techniques
| Technique | Principle | Primary Advantage in this compound Research | Detector Coupling |
|---|---|---|---|
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber, followed by thermal desorption. | Solvent-free, concentrates volatile terpenes, minimizes matrix interference. labster.commdpi.com | GC-MS |
| Flow Injection Analysis (FIA) | Injection of a liquid sample plug into a continuous, unsegmented carrier stream for transport to a detector. | High throughput, automation, excellent precision, low sample/reagent consumption. researchgate.net | Mass Spectrometry (MS), UV-Vis Spectroscopy |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction mechanisms and energetics involved in the chemistry of isolongifolene (B72527). DFT calculations offer atomistic-level insights into reaction pathways, transition states, and intermediates, which are often difficult to characterize experimentally. nih.gov
A notable application of DFT in the context of this compound is the study of its formation. The acid-catalyzed rearrangement of longifolene (B8805489) to the more stable this compound is a classic example. DFT calculations have been employed to map the potential energy surface of this rearrangement, identifying the key transition states and intermediates. These studies help in understanding the factors that control the selectivity and efficiency of the reaction. nih.govwordpress.com
Furthermore, DFT has been instrumental in investigating the biosynthesis of this compound. nih.gov For instance, the cyclization of farnesyl pyrophosphate to form the tricyclic skeleton of this compound has been modeled using DFT. nih.gov These calculations have helped to elucidate the enzymatic reaction mechanism, including the series of carbocationic rearrangements involved. nih.gov By comparing the energies of different possible pathways, researchers can propose the most likely biosynthetic route. nih.gov In one study, the mechanism of a capsule-catalyzed cyclization to form this compound was elucidated using ¹³C-labelling studies combined with DFT calculations. nih.gov The calculated energy profile for the formation of protonated this compound indicated that a pathway involving a 1,3-hydride shift is energetically favorable. nih.gov The calculations were performed at the mPW1PW91/6-311+G(d,p)//B3LYP/6-311+G(d,p)-GD3BJ level of theory. nih.gov
The energetics of this compound and related compounds have also been a subject of DFT studies. The relative stabilities of longifolene and this compound, for example, have been calculated to explain the observed product distribution in rearrangement reactions. wordpress.com The free energy and entropy for the stable structures of longifolene and this compound at 25 °C were calculated using the DFT program DMol3. wordpress.com
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its reactivity and properties. DFT calculations provide valuable information about the electronic distribution within this compound, which is crucial for understanding its chemical behavior.
HOMO-LUMO Energy Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive. physchemres.org
Table 1: Illustrative HOMO-LUMO Data for Related Terpenoid Systems
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |
| α-cubebene | -5.69 | 0.90 | 6.59 | DFT/B3LYP |
| α-cubebene-water | -5.96 | 0.51 | 6.47 | DFT/B3LYP |
This table provides example data for related compounds to illustrate the typical values obtained from DFT calculations; specific data for this compound was not found in the search results. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on a molecule's surface. uni-muenchen.dewolfram.com They are invaluable for predicting the sites of electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to attack by electrophiles. Conversely, blue-colored regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show regions of negative potential associated with the π-system of the double bond, making it a target for electrophilic addition reactions. The distribution of electrostatic potential across the rest of the carbon skeleton would reveal the subtle electronic effects of the fused ring system. While a specific MEP map for this compound is not provided in the search results, the general principles of MEP analysis are widely applied in computational chemistry to understand reactivity. researchgate.netmdpi.com
Reactivity and Bonding Characterization (e.g., ELF, LOL, Fukui Function Analysis)
To gain a deeper understanding of the bonding and reactivity of this compound, several advanced computational tools can be employed.
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It is a powerful tool for visualizing chemical bonds, lone pairs, and atomic shell structures in a chemically intuitive manner. wikipedia.orglabinsights.nl An ELF analysis of this compound would clearly delineate the covalent C-C and C-H bonds and could reveal details about the strain and electronic nature of its complex polycyclic framework. jussieu.fr
The Localized Orbital Locator (LOL) is another function used to analyze electron localization, offering a complementary perspective to ELF.
Fukui Function Analysis is used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscm.comrowansci.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net By calculating condensed Fukui functions for each atom in this compound, one could quantitatively predict which carbon atoms are most susceptible to different types of chemical attack. researchgate.net
Non-Covalent Interaction (NCI-RDG) Studies
Non-covalent interactions (NCIs) play a crucial role in many chemical and biological systems. nih.govencyclopedia.pub The NCI index, often visualized using the Reduced Density Gradient (RDG), allows for the identification and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes in real space. jussieu.frnih.govmdpi.com
An NCI-RDG analysis of this compound could reveal intramolecular steric repulsions within its compact, cage-like structure. These steric interactions can influence the molecule's conformation and reactivity. The analysis generates 3D isosurfaces where different colors represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. mdpi.comresearchgate.net Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue provides a 2D representation that helps to quantify and distinguish these interactions. scielo.org.mx While specific NCI-RDG studies on this compound were not found, this method is widely applicable for analyzing the complex interplay of forces within such molecules. nih.govchemrxiv.org
Preclinical Biological Investigations and Structure Activity Relationship Sar Studies
In Vitro and In Vivo (Animal Model) Biological Activities
Isolongifolene (B72527) has demonstrated notable antioxidant and free radical scavenging capabilities in a variety of in vitro assays. scispace.com The compound has been shown to be an effective scavenger of radicals such as 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). scispace.comresearchgate.net Its ability to scavenge hydroxyl radicals, nitric oxide, hydrogen peroxide, and superoxide (B77818) radicals has also been documented. scispace.com Furthermore, this compound has shown activity in ferric reducing antioxidant power (FRAP), total radical-trapping antioxidant parameter (TRAP), and reducing power assays. scispace.com
The efficacy of this compound in these antioxidant assays is quantified by its EC50 value, which represents the concentration of the compound required to achieve 50% of the maximum effect. A lower EC50 value indicates greater potency. The reported EC50 values for this compound across various antioxidant assays are detailed in the table below. scispace.comscialert.net
| Antioxidant Assay | This compound EC50 (µg/mL) | Standard Compound | Standard EC50 (µg/mL) |
| DPPH Radical Scavenging | 77.34 | - | - |
| ABTS Radical Scavenging | 40.9 | Ferrous sulphate | 62.46 |
| Hydroxyl Radical Scavenging | 16.27 | Mannitol | 75.5 |
| Nitric Oxide Scavenging | 238.3 | - | - |
| Hydrogen Peroxide Scavenging | 25.01 | Ascorbic acid | 160.5 |
| Superoxide Radical Scavenging | 16.79 | - | 114.2 |
| Ferric Reducing Antioxidant Power (FRAP) | 1.311 | Ascorbic acid | 2.26 |
| Total Radical-Trapping Antioxidant Parameter (TRAP) | 6.701 | - | - |
| Reducing Power | 0.418 | Gallic acid | 38.65 |
This table presents the EC50 values of this compound in various in vitro antioxidant assays, as reported in scientific literature. scispace.comscialert.net
This compound has been reported to possess anti-inflammatory properties. researchgate.netmedchemexpress.com Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is dependent on the cyclooxygenase (COX) enzymes, COX-1 and COX-2. domaintherapeutics.comopenaccessjournals.com While COX-1 is constitutively expressed in many tissues, COX-2 is an inducible enzyme that is upregulated during inflammatory conditions. domaintherapeutics.comscielo.org.mx Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these COX enzymes. openaccessjournals.comnih.gov In studies on rat and human blood, the production of PGE2 was examined in relation to COX-1 and COX-2 activity. nih.gov While specific data on this compound's direct inhibition of PGE2 or its modulation of COX-1/COX-2 is not extensively detailed in the provided results, its recognized anti-inflammatory activity suggests a potential interaction with these pathways. researchgate.netmedchemexpress.com
The antimicrobial properties of this compound have been investigated against a range of bacterial and fungal pathogens. Essential oils containing this compound have demonstrated antimicrobial activity. For instance, an essential oil from Pinus koraiensis cones, containing 3.35% this compound, showed significant antimicrobial effects, particularly against pathogenic fungal strains. jmb.or.kr
In one study, the essential oil of Pinus koraiensis was tested against various bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were determined. The oil exhibited MIC values of 21.8 µg/mL for bacterial strains such as Bacillus subtilis ATCC 6633, Escherichia coli ATCC 33312, and Staphylococcus aureus ATCC 25923. jmb.or.krkoreascience.kr The antifungal activity was even more pronounced, with MIC values ranging from 0.136 to 2.18 mg/mL. koreascience.kr Cryptococcus neoformans B42149 was the most sensitive fungal strain with an MIC of 0.136 mg/mL. koreascience.kr
Another study analyzing an n-butanol extract of Nigella sativa, which contained 2.360% this compound, also reported antimicrobial activity against several microorganisms, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, Yersinia enterocolitica, and various Candida species. researchgate.net
| Microorganism | Type | MIC Value (this compound-containing substance) |
| Bacillus subtilis ATCC 6633 | Bacterium | 21.8 µg/mL (Essential Oil) |
| Escherichia coli ATCC 33312 | Bacterium | 21.8 µg/mL (Essential Oil) |
| Staphylococcus aureus ATCC 25923 | Bacterium | 21.8 µg/mL (Essential Oil) |
| Cryptococcus neoformans B42149 | Fungus | 0.136 mg/mL (Essential Oil) |
| Candida glabrata YFCC 062 | Fungus | 0.545-1.09 mg/mL (Essential Oil) |
| Pseudomonas aeruginosa | Bacterium | Sensitive (n-butanol extract) |
| Klebsiella pneumoniae | Bacterium | Sensitive (n-butanol extract) |
| Acinetobacter baumannii | Bacterium | Sensitive (n-butanol extract) |
| Yersinia enterocolitica | Bacterium | Sensitive (n-butanol extract) |
| Candida albicans | Fungus | Sensitive (n-butanol extract) |
| Candida parapsilosis | Fungus | Sensitive (n-butanol extract) |
| Candida krusei | Fungus | Sensitive (n-butanol extract) |
This table summarizes the antimicrobial efficacy of this compound-containing extracts against various bacterial and fungal pathogens. jmb.or.krkoreascience.krresearchgate.net
This compound has demonstrated potential anticancer activities in preclinical studies. researchgate.netmedchemexpress.com Research has shown its ability to induce apoptosis, or programmed cell death, in cancer cell lines. medchemexpress.com One study investigated the effects of this compound on rotenone-induced apoptosis in SH-SY5Y neuroblastoma cells. researchgate.netmedchemexpress.com Treatment with this compound was found to mitigate the toxic effects of rotenone (B1679576) by down-regulating the expression of pro-apoptotic proteins such as Bax and caspases-3, 6, 8, and 9, while up-regulating the anti-apoptotic protein Bcl-2. researchgate.netmedchemexpress.com
Furthermore, isolongifolanone (B1589518), a derivative of this compound, has also been studied for its anticancer properties. nih.gov A series of pyrazole (B372694) ring-containing isolongifolanone derivatives were synthesized and evaluated for their anti-proliferative activities in three cancer cell lines. nih.gov One derivative, compound 3b, showed strong antiproliferative ability against MCF-7 breast cancer cells. nih.gov This compound was found to induce the generation of intracellular reactive oxygen species (ROS) and mitochondrial depolarization, leading to apoptosis. nih.gov The mechanism of action involved the activation of caspase-3 and PARP, a decrease in Bcl-2, and an increase in Bax and p53. nih.gov
| Cell Line | Cancer Type | Effect of this compound/Derivative | Key Molecular Targets |
| SH-SY5Y | Neuroblastoma | Attenuates rotenone-induced apoptosis. researchgate.netmedchemexpress.com | Bax, Bcl-2, Caspases-3, 6, 8, 9. researchgate.netmedchemexpress.com |
| MCF-7 | Breast Cancer | Antiproliferative activity, induction of apoptosis (Isolongifolanone derivative 3b). nih.gov | ROS, Caspase-3, PARP, Bcl-2, Bax, p53. nih.gov |
| A549 | Lung Cancer | Anticancer activity with an IC50 of 145 µg/ml (in a sample with an irradiation dose of 5.0 kGy). researchgate.net | Not specified |
This table outlines the observed anticancer modulating activities of this compound and its derivatives in different cancer cell lines. researchgate.netmedchemexpress.comnih.gov
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. researchgate.netnih.gov Studies have shown that this compound can protect dopaminergic neurons through its free radical scavenging activity. researchgate.net In a rat model of Parkinson's disease induced by rotenone, this compound was found to improve motor dysfunction and catalepsy. researchgate.net
In vitro studies using SH-SY5Y neuroblastoma cells have further elucidated the neuroprotective mechanisms of this compound. researchgate.netmedchemexpress.com The compound was shown to attenuate rotenone-induced mitochondrial dysfunction and apoptosis. researchgate.netmedchemexpress.com This neuroprotective effect is mediated through the regulation of the PI3K/AKT/GSK-3β signaling pathway, which is crucial for neuronal growth and function. researchgate.net this compound treatment was observed to regulate the expression of key proteins in this pathway, including p-PI3K, p-AKT, and p-GSK3β. researchgate.net By mitigating rotenone-induced cytotoxicity in a dose-dependent manner, this compound demonstrates its potential to protect neuronal cells from damage. medchemexpress.com
The ability of this compound to protect against DNA damage has been evaluated. researchgate.net In one study, this compound was tested for its DNA protecting activity against genomic DNA and was found to potentially protect the genomic DNA from radical damage. researchgate.net The same study also assessed the genotoxicity of this compound using pUC19 plasmid DNA and found that it did not produce any toxicity to the plasmid. researchgate.net
Genotoxicity tests are designed to identify substances that can cause genetic damage. raps.orgospar.org The Ames test, a bacterial reverse mutation assay, is a widely used in vitro test for detecting gene mutations. service.gov.uk While a specific Ames test result for this compound is not detailed in the provided search results, the study on its DNA protective effects suggests a lack of genotoxicity. researchgate.net Further assessment of genotoxicity often involves a battery of tests, including in vitro mammalian cell assays for chromosomal damage. ospar.orgservice.gov.uk
Enzyme Inhibitory Profiles (e.g., Tyrosinase)
This compound derivatives have been investigated for their potential to inhibit various enzymes, with a notable focus on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibition of tyrosinase is a target for agents developed for cosmetic and medicinal applications to address hyperpigmentation.
Research has demonstrated that (-)-isolongifolenone, a derivative of this compound, functions as an inhibitor of tyrosinase. researchgate.net Further studies involving the microbial transformation of (+)-isolongifolen-4-one have yielded several hydroxylated metabolites. Among these, specific derivatives have shown significant tyrosinase inhibitory activity. For instance, metabolites produced through microbial transformation, such as (7S)-13-hydroxyisolongifolen-4-one and (9R)-9-hydroxyisolongifolen-4-one, were identified as potent inhibitors of tyrosinase. researchgate.net The inhibitory activity of these compounds is competitive. researchgate.net
In a broader screening, the essential oil of Serissa japonica, which contains iso-longifolol, demonstrated a noteworthy anti-tyrosinase effect, with a reported IC₅₀ value of approximately 195.6 µg/mL. scilit.com The inhibitory potential of various this compound metabolites against mushroom tyrosinase is detailed in the table below.
| Compound | Source Organism for Transformation | Tyrosinase Inhibition Activity (IC₅₀ in µM) |
| (7S)-13-hydroxyisolongifolen-4-one | Aspergillus niger | 11.2 ± 0.3 |
| (9R)-9-hydroxyisolongifolen-4-one | Aspergillus niger | 20.4 ± 0.6 |
| L-Mimosine (Positive Control) | - | 3.68 |
| Data sourced from a study on the microbial transformation of (+)-isolongifolen-4-one. researchgate.net |
Structure-Activity Relationship (SAR) Elucidation
The systematic investigation of how the chemical structure of this compound and its derivatives correlates with their biological activity is crucial for optimizing their therapeutic potential.
Identification of Structural Features Influencing Biological Effects
Structure-activity relationship (SAR) studies aim to identify the specific chemical moieties and structural arrangements that govern the biological actions of a compound. For derivatives of this compound and related sesquiterpenoids, several key structural features have been found to influence their enzyme inhibitory effects.
Hydroxylation at specific positions on the core structure is a critical determinant of activity. For example, in the context of tyrosinase inhibition, the introduction of hydroxyl groups at positions C-10, C-11, and C-15 has been associated with potent inhibitory activity. researchgate.net The stereochemistry of these hydroxyl groups also plays a significant role. The position and orientation of functional groups can dramatically alter the binding affinity of the molecule to the active site of an enzyme. stpeters.co.in
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov These models are developed to predict the activity of new, untested compounds and to guide the rational design of more potent derivatives.
For derivatives of the related compound longifolene (B8805489), 3D-QSAR models have been successfully developed to understand the structural requirements for specific biological activities, such as antifungal effects. mdpi.com One such study utilized the comparative molecular field analysis (CoMFA) method to create a predictive 3D-QSAR model. This model demonstrated high statistical significance, with a conventional correlation coefficient (r²) of 0.996 and a cross-validated coefficient (q²) of 0.572, indicating strong predictive power. mdpi.com Similarly, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies have been applied to other classes of compounds to design new derivatives with enhanced activity against targets like methicillin-resistant Staphylococcus aureus. nih.gov
These QSAR studies provide valuable insights into how different properties—such as steric, electronic, and hydrophobic fields—distributed across the molecule influence its biological potency. nih.gov
| QSAR Model Type | Application Area | Statistical Parameters | Reference |
| 3D-QSAR (CoMFA) | Antifungal Activity | r² = 0.996, q² = 0.572 | mdpi.com |
| 3D-QSAR (CoMFA) | Anti-MRSA Activity | r² = 0.938 | nih.gov |
| 3D-QSAR (CoMSIA) | Anti-MRSA Activity | r² = 0.895 | nih.gov |
Rational Design of Derivatives for Modulated Biological Response
Rational drug design leverages the understanding of a biological target's structure and the SAR of known active compounds to create new molecules with improved or specific activities. unibas.ch Insights gained from SAR and QSAR studies on this compound and related scaffolds have enabled the rational design of novel derivatives.
For instance, based on the understanding of structural features required for activity, researchers have synthesized new series of longifolene-derived compounds, such as diacylhydrazines and tetraline pyrimidines, targeting specific biological outcomes like antifungal or antiproliferative effects. researchgate.netacs.org The design process often involves computational techniques like molecular docking to simulate the binding of a designed molecule to its target protein, helping to predict its potential efficacy before synthesis. researchgate.netresearchgate.net This approach allows for the strategic modification of the this compound backbone to enhance interactions with the target, thereby modulating the biological response. researchgate.net The goal is to optimize potency and selectivity while minimizing potential off-target effects. nih.gov
Preclinical Formulation Development (e.g., Nanoparticle-Based Delivery Systems for Research Applications)
For preclinical research, the formulation of a compound is critical for ensuring its effective delivery to the target site. This compound has been successfully formulated into nanoparticle-based delivery systems to enhance its properties for research applications. exlibrisgroup.comresearchgate.net
Specifically, this compound-loaded chitosan (B1678972) nanoparticles have been developed and characterized. exlibrisgroup.comnih.gov Chitosan, a natural biopolymer, is often used in nanoparticle formulations due to its biocompatibility, biodegradability, and low toxicity. researchgate.net These nanoparticle systems are designed to encapsulate the active compound, protecting it from degradation and enabling controlled or sustained release. researchgate.netnih.gov
The synthesis of these nanoparticles involves techniques that allow for the entrapment of this compound within the chitosan matrix. exlibrisgroup.com Characterization studies using methods such as Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and electron microscopy confirm the successful formulation and physical properties of the nanoparticles. researchgate.netnih.gov Preclinical evaluations have shown that these this compound-loaded chitosan nanoparticles are compatible with plasma and exhibit a consistent, sustained release pattern. nih.govnih.gov Such nanoparticle formulations are valuable tools in preclinical studies, including cancer research, as they can improve the delivery and efficacy of the encapsulated compound. exlibrisgroup.comresearchgate.net
Strategic Applications As Chemical Intermediates and Functional Materials
Role in the Fragrance Industry
Isolongifolene (B72527) is a highly esteemed aromatic compound within the fragrance industry, prized for its distinct scent profile and stability. linxingpinechem.comchemicalbull.com It serves as a foundational ingredient in the formulation of a wide array of scented products. linxingpinechem.com
This compound is renowned for its characteristic woody and amber-like fragrance. foreverest.nethtppl.co.in This naturally derived tricyclic sesquiterpene imparts a rich, earthy, and warm aroma to fragrance compositions. chemicalbull.comhtppl.co.inlinxingpinechem.com Perfumers utilize this compound to add depth and complexity to scent profiles, often as a base note that also functions as a fixative, ensuring the longevity of the fragrance. linxingpinechem.com Its soft, slightly dusty, and soothing woody character has made it a staple in creating sophisticated and lasting scents. linxingpinechem.comthegoodscentscompany.com
The versatility and pleasant aroma of this compound have led to its widespread use in numerous scented products. It is a key ingredient in fine perfumes and colognes, where it contributes to complex and appealing fragrance profiles. linxingpinechem.comhtppl.co.in Beyond perfumery, it is incorporated into a variety of personal care items to enhance their fragrance, including soaps, shampoos, lotions, and creams. chemicalbull.comforeverest.net Its applications extend to household and industrial products such as detergents, fabric softeners, deodorants, space sprays, and scented candles. chemicalbull.comforeverest.netthegoodscentscompany.com
Table 1: Applications of this compound in Scented Products
| Category | Product Examples |
| Fine Fragrances | Perfumes, Colognes |
| Personal Care | Soaps, Shampoos, Lotions, Creams, Cosmetics |
| Household Products | Detergents, Fabric Softeners, Deodorants, Air Fresheners |
| Other | Scented Candles, Paper Products, Tobacco |
Application in Industrial Chemical Synthesis
This compound serves as a valuable starting material in the synthesis of other important chemical compounds, demonstrating its utility as a versatile chemical intermediate.
This compound is a well-established precursor for the synthesis of isolongifolenone, another significant compound in the fragrance industry. nih.govresearchgate.net Isolongifolenone, which possesses a woody, amber, and somewhat dry scent, can be produced from this compound through an allylic oxidation reaction. nih.govgivaudan.comperfumersapprentice.comresearchgate.net This conversion allows for the creation of a different aromatic profile, expanding the palette of scents available to perfumers. fragranceconservatory.com The synthesis of (−)-isolongifolenone from (−)-isolongifolene has been reported using reagents such as chromium hexacarbonyl and tert-butyl hydroperoxide. researchgate.net
In the field of asymmetric synthesis, hydrogenated this compound has been utilized as a bridged core structure for the preparation of chiral ligands. foreverest.netthegoodscentscompany.com Chiral ligands are crucial components in catalysts used for enantioselective synthesis, a process vital in the pharmaceutical and fine chemical industries for producing specific stereoisomers of a molecule. nih.govmdpi.com The rigid, well-defined three-dimensional structure of the this compound framework makes it a suitable scaffold for creating these specialized ligands. foreverest.netthegoodscentscompany.com
Agrochemical Formulations (e.g., Biopesticides, Insecticides)
This compound has found applications in the agricultural sector due to its biological activity. It is utilized as a natural insecticide and in biopesticide formulations. foreverest.netthegoodscentscompany.comdataintelo.com The increasing demand for sustainable and environmentally friendly agricultural practices has driven interest in naturally derived pest control agents like this compound. dataintelo.com Biopesticides, which are derived from natural materials, are considered a viable alternative to synthetic chemical pesticides, and the inclusion of compounds like this compound contributes to the development of these more eco-friendly crop protection solutions. dataintelo.comsyensqo.com
Potential in Material Science and Polymer Chemistry
This compound, a tricyclic sesquiterpene hydrocarbon, presents a unique and rigid molecular architecture that has garnered interest for its potential applications beyond the fragrance industry, extending into the realm of material science and polymer chemistry. As a renewable feedstock derived from the isomerization of longifolene (B8805489), which is abundant in certain pine resins, this compound offers a sustainable building block for the synthesis of novel functional materials and polymers. emerald.comcsmcri.res.in Its strained polycyclic structure and the presence of a reactive double bond make it a versatile chemical intermediate for creating a variety of derivatives that can be incorporated into polymeric structures.
The primary route to functionalizing this compound for potential polymer applications involves the chemical transformation of its double bond. One of the most well-documented reactions is the epoxidation of this compound to form this compound oxide. sphinxsai.com This epoxide is a key intermediate, as the strained oxirane ring can undergo various ring-opening reactions, making it a candidate for the synthesis of polyesters and polyethers. Although specific research on the ring-opening polymerization of this compound oxide is not extensively detailed in publicly available literature, the chemistry of epoxides is a fundamental concept in polymer science. The ring-opening of the epoxide can be initiated by both anionic and cationic catalysts, potentially leading to polymers with the rigid isolongifolane (B1262877) backbone incorporated into the main chain.
Furthermore, this compound oxide can be rearranged to form a variety of ketones and alcohols. sphinxsai.comsphinxsai.com These functional groups open up possibilities for further derivatization into monomers suitable for step-growth polymerization. For instance, alcohol derivatives could be converted into diols and subsequently used in the synthesis of polyesters or polyurethanes. Ketone derivatives could be functionalized to introduce reactive sites for other types of polymerization.
While the direct polymerization of this compound via its double bond has not been a major focus of published research, the general principles of terpene polymerization suggest potential pathways. Cationic polymerization is a common method for polymerizing terpenes with exocyclic double bonds. emerald.comuea.ac.uk However, the bulky and complex structure of this compound might present steric hindrance challenges for efficient polymerization, potentially resulting in low molecular weight oligomers.
The incorporation of the rigid and hydrophobic isolongifolane moiety into a polymer backbone is anticipated to impart specific properties to the resulting material. These could include enhanced thermal stability, increased glass transition temperature (Tg), and improved mechanical strength due to the rigid structure. The hydrophobic nature of the hydrocarbon skeleton could also be exploited in the development of water-resistant coatings and adhesives.
Below is a data table summarizing the key chemical intermediates derivable from this compound and their potential applications in polymer chemistry.
| Intermediate | Precursor | Potential Polymerization Route | Potential Polymer Type | Anticipated Polymer Properties |
| This compound Oxide | This compound | Ring-Opening Polymerization | Polyether, Polyester | High thermal stability, rigidity |
| Isolongifolenol | This compound Oxide | Esterification to diol, then polycondensation | Polyester, Polyurethane | Increased mechanical strength |
| Isolongifolanone (B1589518) | This compound Oxide | Derivatization to functional monomer | Various | Enhanced hydrophobicity |
Detailed research into the polymerization behavior of this compound and the characterization of the resulting polymers is necessary to fully unlock its potential in material science. However, based on its chemical structure and the known reactivity of its derivatives, this compound stands as a promising, bio-based candidate for the development of novel high-performance polymers and functional materials.
Emerging Research Avenues and Challenges
Elucidation of Undiscovered Biosynthetic Pathways
The precise biosynthetic pathway of isolongifolene (B72527) in nature remains largely unknown. nih.govresearchgate.netresearchgate.net While it is established that its precursor, longifolene (B8805489), is synthesized from farnesyl pyrophosphate (FPP) by the enzyme longifolene synthase (LgfS) through a complex cationic polycyclization reaction, the natural origin of this compound is still under investigation. nih.govnih.gov It is known that longifolene can be rearranged to this compound through acid catalysis, a process that has been replicated in laboratory settings. nih.govresearchgate.net
A key research challenge is to determine whether this compound is a primary natural product synthesized directly by a dedicated enzyme or an artifact formed from the rearrangement of longifolene. nih.govdntb.gov.ua Recent studies have proposed a potential biosynthetic mechanism that does not rely on longifolene as an intermediate. Mechanistic investigations involving supramolecular catalysts suggest that cyclofarnesyl pyrophosphate could be a key intermediate in the direct biosynthesis of this compound. nih.gov Elucidating these pathways could be achieved by identifying and characterizing novel terpene cyclase enzymes from organisms known to produce this compound, such as certain liverworts. nih.gov The integration of advanced techniques like single-cell sequencing and spatial transcriptomics may offer powerful tools for discovering the specific genes and enzymes involved in its synthesis within plant tissues. frontiersin.org
Development of Sustainable and Efficient Synthetic Methodologies
Traditional methods for synthesizing this compound often involve the multi-step, acid-catalyzed isomerization of longifolene, using corrosive and hazardous reagents like sulfuric acid or boron trifluoride etherate, which present significant environmental and handling challenges. csmcri.res.incsmcri.res.ingoogle.com Consequently, a major focus of current research is the development of green, sustainable, and more efficient synthetic routes.
Recent breakthroughs include the development of a single-step, solvent-free synthesis using heterogeneous solid acid catalysts. csmcri.res.incsmcri.res.in Researchers have successfully employed nano-crystalline sulfated zirconia as a reusable and eco-friendly solid superacid catalyst for the isomerization of longifolene to this compound, achieving high conversion (90-95%) and selectivity (~100%). csmcri.res.incsmcri.res.ingoogle.com This process has been scaled up to the kilogram level, demonstrating its potential for industrial application. csmcri.res.incsmcri.res.in Other solid catalysts like acid-treated silica (B1680970) gel and Amberlyst-15 have also been explored. google.com
Another innovative approach involves biomimetic synthesis. A highly efficient, four-step total synthesis of this compound has been achieved using a self-assembled resorcinarene (B1253557) capsule as an artificial enzyme. nih.govresearchgate.net This supramolecular catalyst mimics natural terpene cyclase enzymes, enabling a complex cyclisation/rearrangement cascade to construct the tricyclic skeleton from a simple acyclic precursor in a single key step. nih.gov Such methodologies represent a significant advancement towards more sustainable chemical production. researchgate.netsemanticscholar.org
| Synthetic Method | Catalyst/Reagent | Key Features | Yield/Conversion | Reference |
| Conventional Isomerization | Sulfuric acid, Boron trifluoride etherate | Multi-step, uses corrosive liquid acids | Varies | csmcri.res.incsmcri.res.ingoogle.com |
| Green Heterogeneous Catalysis | Nano-crystalline sulfated zirconia | Single-step, solvent-free, reusable catalyst | 90-95% conversion, ~100% selectivity | csmcri.res.incsmcri.res.ingoogle.com |
| Biomimetic Supramolecular Catalysis | Resorcinarene capsule | 4-step total synthesis, mimics enzyme catalysis | 11% overall yield | nih.govresearchgate.net |
Exploration of Novel Chemical Transformations and Derivatization
The unique structure of this compound provides a versatile scaffold for chemical modification, leading to derivatives with potentially valuable properties. Research in this area focuses on exploring novel reactions and creating libraries of new compounds.
Key transformations include:
Oxidation: Controlled oxidation of this compound can yield various ketones, such as isolongifolenone (also referred to as 8-oxoisolongifolane), which are valuable in the fragrance industry. sphinxsai.comgoogle.comgoogle.com Reagents like chromium trioxide or hydrogen peroxide in the presence of catalysts are used for this purpose. google.comgoogle.com A facile synthesis of isolongifolenone has been reported using t-butyl hydroperoxide and chromium hexacarbonyl, achieving high yield and purity. researchgate.net
Epoxidation and Rearrangement: The epoxidation of the double bond in this compound yields this compound epoxide. sphinxsai.comontosight.ai This epoxide is a key intermediate that can undergo novel rearrangements when treated with acids or exposed to active adsorbents like alumina (B75360) or silica gel, leading to the formation of ketones and various alcohols. sphinxsai.com
Prins Reaction: The reaction of this compound with aldehydes (like formaldehyde) in the presence of an acid catalyst, known as the Prins reaction, produces novel primary and secondary alcohols and their corresponding esters. google.com These can be further oxidized to generate new aldehydes and ketones, expanding the range of accessible derivatives for applications in perfumery. google.com
Microbial Transformation: Biotransformation using microorganisms like fungi (e.g., Glomerella cingulata) offers a stereoselective and regioselective method to functionalize the this compound skeleton. researchgate.net This approach can introduce hydroxyl groups at positions that are difficult to modify through conventional chemical means, yielding compounds such as (-)-isolongifolen-9-one (B1255602) and hydroxylated derivatives. researchgate.net
These derivatization strategies are crucial for creating compounds with enhanced or novel biological activities for applications in pharmaceuticals and agrochemicals. mdpi.com
Advanced Mechanistic Studies of Biological Interactions
This compound and its derivatives have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. medchemexpress.com Advanced studies are now focused on understanding the precise molecular mechanisms behind these effects.
In the context of neuroprotection, this compound has been shown to mitigate the effects of rotenone-induced Parkinson's disease models in vitro and in vivo. medchemexpress.coma-z.lu Mechanistic studies have revealed that this compound can:
Regulate Signaling Pathways: It attenuates oxidative stress and apoptosis by modulating the PI3K/AKT/GSK-3β signaling pathway. medchemexpress.com
Modulate Apoptotic Proteins: It down-regulates the expression of pro-apoptotic proteins like Bax and caspases-3, -8, and -9, while up-regulating the anti-apoptotic protein Bcl-2. medchemexpress.coma-z.lu
Protect Dopaminergic Neurons: It protects against the loss of striatal dopamine (B1211576) and reduces the upregulation of α-synuclein, a key protein in Parkinson's pathology. a-z.lu
To further probe these interactions, advanced techniques such as affinity chromatography can be employed. nih.gov This method allows for the detailed characterization of the binding affinity and kinetics between this compound (or its derivatives) and specific biological targets like enzymes or receptors. nih.gov Such studies are essential for identifying direct molecular targets and validating the mechanisms of action, which is a critical step in drug development. ontosight.ainaturalproducts.net
| Biological Effect | Proposed Mechanism | Key Molecular Targets/Pathways | Reference |
| Neuroprotection | Attenuation of oxidative stress, mitochondrial dysfunction, and apoptosis | PI3K/AKT/GSK-3β, Bax, Bcl-2, Caspases, α-synuclein | medchemexpress.coma-z.lu |
| Anti-inflammatory | Inhibition of inflammatory markers | COX-2 | |
| Antimicrobial | Disruption of microbial cell membranes | Cell membrane integrity |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental work is accelerating research on this compound. Computational chemistry provides powerful tools for predicting reaction outcomes, understanding complex mechanisms, and designing new derivatives with desired properties.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations have been instrumental in elucidating the complex reaction mechanism of the capsule-catalyzed cyclisation to form this compound. nih.govresearchgate.net These calculations help to map the energy profile of the reaction, identifying transition states and intermediates that are difficult to observe experimentally. researchgate.net
Predictive Modeling for Bioactivity: For its derivatives, quantitative structure-activity relationship (QSAR) models, particularly 3D-QSAR, are being developed. mdpi.com These models correlate the three-dimensional structure of a molecule with its biological activity, allowing for the prediction of the antifungal or herbicidal potential of new, unsynthesized derivatives. mdpi.comacs.org
Target Interaction Studies: Molecular docking simulations are used to predict how this compound and its derivatives bind to the active sites of protein targets, such as the COX-2 enzyme. By calculating binding energies and analyzing binding poses, researchers can prioritize which derivatives to synthesize and test experimentally, saving time and resources.
The integration of these computational predictions with experimental validation (e.g., synthesis, kinetic studies, and bioassays) creates a powerful feedback loop. nih.gov This combined approach is crucial for overcoming challenges in synthesis, understanding reaction mechanisms at a deep level, and rationally designing novel this compound-based compounds for specific applications.
Q & A
Q. What are the established laboratory methods for synthesizing isolongifolene, and how can purity be validated?
this compound synthesis typically involves terpene cyclization or extraction from natural sources like Murraya koenigii. Key steps include purification via column chromatography and structural validation using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS). For purity assessment, gas chromatography-mass spectrometry (GC-MS) is recommended to detect impurities below 1% .
Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?
X-ray crystallography is the gold standard for resolving stereochemistry, while NMR spectroscopy (e.g., DEPT, COSY, NOESY) identifies functional groups and spatial arrangements. Vibrational circular dichroism (VCD) can further confirm enantiomeric purity. Experimental protocols should adhere to reproducibility standards, including calibration with reference compounds .
Q. How does this compound modulate the PI3K/AKT/GSK-3β pathway in neuroprotection studies?
In vitro models (e.g., SH-SY5Y cells) treated with this compound show reduced oxidative stress via upregulation of SOD and catalase. Western blotting and kinase activity assays are used to quantify PI3K/AKT activation, while siRNA knockdown validates pathway specificity. Dose-response curves (0.1–50 μM) are essential to establish therapeutic windows .
Advanced Research Questions
Q. What experimental design considerations address contradictions in this compound’s anti-inflammatory efficacy across studies?
Discrepancies may arise from cell-type-specific responses (e.g., RAW 264.7 macrophages vs. primary microglia). Researchers should standardize inflammatory inducers (e.g., LPS concentration), include positive controls (e.g., dexamethasone), and use multiplex cytokine arrays to quantify IL-6, TNF-α, and NF-κB activation. Meta-analyses of raw data from public repositories (e.g., GEO) can identify confounding variables .
Q. How can computational methods enhance this compound’s target prediction and binding affinity validation?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with targets like GSK-3β. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally validate binding constants (KD). Cross-validation with CRISPR-Cas9 knockout models ensures biological relevance .
Q. What strategies improve this compound’s bioavailability in preclinical pharmacokinetic studies?
Nanoformulations (e.g., liposomes or PLGA nanoparticles) enhance solubility and half-life. LC-MS/MS quantifies plasma concentrations in rodent models, while microdialysis tracks brain penetration. Comparative studies with bioavailability enhancers (e.g., piperine) are recommended .
Q. How should researchers resolve conflicting data on this compound’s pro-apoptotic vs. anti-apoptotic effects in cancer models?
Context-dependent effects require rigorous controls:
- Use isogenic cell lines (e.g., wild-type vs. p53-null) to assess genetic background influence.
- Measure caspase-3/7 activity alongside mitochondrial membrane potential (JC-1 staining).
- Validate findings in 3D spheroid models to mimic tumor microenvironments .
Methodological Guidelines
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent bioactivity?
Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) calculates IC50/EC50. For omics data (transcriptomics/proteomics), false discovery rate (FDR) correction and pathway enrichment (DAVID/KEGG) mitigate Type I errors. Replicate experiments (n ≥ 3) ensure robustness .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
Document critical parameters:
Q. What ethical and reporting standards apply to this compound studies involving animal models?
Follow ARRIVE 2.0 guidelines for in vivo experiments, including randomization, blinding, and power analysis. Report mortality rates, humane endpoints, and compliance with institutional animal care protocols (e.g., IACUC). Publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
